molecular formula C19H17NO4S2 B11647711 (5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11647711
M. Wt: 387.5 g/mol
InChI Key: CRMFXTYCNCTQPO-BOPFTXTBSA-N
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Description

(5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzylidene group, and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 2-(3-methoxyphenoxy)ethanol with 2-bromoethyl benzyl ether to form an ether linkage. This intermediate is then reacted with thiosemicarbazide to form the thiazolidinone ring. The final step involves the condensation of the thiazolidinone intermediate with benzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester linkage.

    Fluorine compounds: Compounds with similar reactivity due to the presence of electronegative fluorine atoms.

Uniqueness

(5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, benzylidene group, and ether linkages, which confer specific chemical and biological properties not found in simpler compounds like ethyl acetoacetate or fluorine compounds.

Properties

Molecular Formula

C19H17NO4S2

Molecular Weight

387.5 g/mol

IUPAC Name

(5Z)-5-[[2-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17NO4S2/c1-22-14-6-4-7-15(12-14)23-9-10-24-16-8-3-2-5-13(16)11-17-18(21)20-19(25)26-17/h2-8,11-12H,9-10H2,1H3,(H,20,21,25)/b17-11-

InChI Key

CRMFXTYCNCTQPO-BOPFTXTBSA-N

Isomeric SMILES

COC1=CC(=CC=C1)OCCOC2=CC=CC=C2/C=C\3/C(=O)NC(=S)S3

Canonical SMILES

COC1=CC(=CC=C1)OCCOC2=CC=CC=C2C=C3C(=O)NC(=S)S3

Origin of Product

United States

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